2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxyphenyl group, and a thiazolylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and related heterocyclic compounds, such as:
- 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- N-(3-METHOXYPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of 2-{[3-(4-METHOXYPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H18N4O3S3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S3/c1-11-9-14-16(29-11)17(25)23(12-3-5-13(26-2)6-4-12)19(21-14)28-10-15(24)22-18-20-7-8-27-18/h3-8,11H,9-10H2,1-2H3,(H,20,22,24) |
InChI Key |
FVBCRCPBMDTPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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